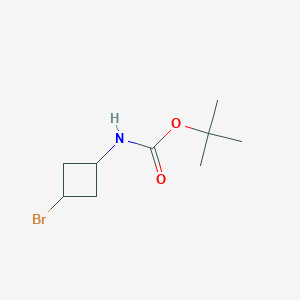

Tert-butyl N-(3-bromocyclobutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(3-bromocyclobutyl)carbamate is a chemical compound with the molecular formula C₉H₁₆BrNO₂ and a molecular weight of 250.13 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromocyclobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl N-(3-bromocyclobutyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding cyclobutylamine derivative.

Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like ether or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in solvents like acetone or dichloromethane.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Reduction Reactions: Products include cyclobutylamine derivatives.

Oxidation Reactions: Products include cyclobutanone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl N-(3-bromocyclobutyl)carbamate has shown promise in medicinal chemistry, particularly in the development of compounds that target neurodegenerative diseases. For instance, derivatives of tert-butyl carbamate have been investigated for their protective effects against amyloid-beta-induced cytotoxicity in astrocytes, which is relevant to Alzheimer's disease research. Studies indicate that certain derivatives can act as inhibitors of β-secretase and acetylcholinesterase, potentially preventing amyloid aggregation and improving cognitive function in animal models .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It has been utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. The use of this compound allows for the functionalization of complex organic molecules, which is essential for creating pharmaceuticals and agrochemicals .

Key Reactions :

- Palladium-Catalyzed Amidation : This method allows for the coupling of aryl bromides with tert-butyl carbamate to form amides at room temperature, enhancing the efficiency of synthetic pathways .

- Synthesis of Pyrroles : The compound has been used to create tetrasubstituted pyrroles, which are important in various biological activities and materials science applications .

Material Science

In material science, this compound can be employed as a building block for polymers and other advanced materials. Its ability to undergo further chemical modifications makes it suitable for developing new materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics.

Data Table: Summary of Applications

Case Studies

- Neuroprotective Properties : A study examined the effects of tert-butyl derivatives on astrocytes exposed to amyloid-beta peptides. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting potential therapeutic applications in Alzheimer's disease treatment .

- Synthetic Methodologies : Research highlighted the effectiveness of using this compound in room-temperature palladium-catalyzed amidation reactions. This method showcased improved yields and reduced reaction times compared to traditional methods, emphasizing its utility in organic synthesis .

Mecanismo De Acción

The mechanism of action of tert-butyl N-(3-bromocyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl N-(3-bromopropyl)carbamate: Similar in structure but with a propyl group instead of a cyclobutyl group.

Tert-butyl carbamate: Lacks the bromine and cyclobutyl groups, making it less reactive in certain types of reactions.

Tert-butyl N-(3-chloropropyl)carbamate: Similar but with a chlorine atom instead of bromine.

Uniqueness

Tert-butyl N-(3-bromocyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of enzyme inhibitors .

Actividad Biológica

Tert-butyl N-(3-bromocyclobutyl)carbamate is a chemical compound characterized by the molecular formula C9H16BrNO2. It features a tert-butyl group and a bromocyclobutyl moiety, making it a derivative of carbamate. This compound is of interest in various fields, particularly in biological research due to its potential interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromocyclobutyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that affect cellular pathways. Ongoing research aims to elucidate the precise molecular targets and mechanisms involved, which may include enzyme inhibition or receptor modulation .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Inhibition : Preliminary findings suggest that this compound may act as an inhibitor for certain enzymes, which could be relevant for drug development .

- Cellular Interactions : Investigations into how this compound interacts with cellular components are ongoing, with a focus on its potential effects on cell signaling pathways .

- Pharmaceutical Applications : There is interest in exploring its utility as an intermediate in pharmaceutical synthesis, particularly in developing new therapeutic agents .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H16BrNO2 | Bromocyclobutyl moiety, potential enzyme inhibitor |

| Tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2 | Similar structure but lacks cyclobutyl group |

| Tert-butyl carbamate | C8H17NO2 | No halogen substitution; less reactive |

This comparison illustrates the unique structural components of this compound that may contribute to its distinct biological properties.

Study 1: Enzyme Inhibition Potential

In a study examining various carbamate derivatives, this compound was found to exhibit significant inhibitory activity against specific enzymes involved in metabolic pathways. The IC50 values indicated a promising profile for further development as a therapeutic agent targeting metabolic disorders .

Study 2: Cellular Impact Assessment

Another research effort focused on the cellular impact of this compound on human cell lines. The results demonstrated alterations in cell proliferation rates and apoptosis markers when treated with varying concentrations of this compound. These findings suggest that the compound may influence critical cellular processes, warranting further investigation into its therapeutic potential .

Propiedades

IUPAC Name |

tert-butyl N-(3-bromocyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFNRPBCGYMXDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.